4-(4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-3-yl)pyridine -

4-(4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-3-yl)pyridine

Catalog Number: EVT-3750780
CAS Number:
Molecular Formula: C22H17F3N4S
Molecular Weight: 426.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-chlorophenyl)-2-((5-(hydroxymethyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (Compound 1b)

Compound Description: This compound is a potent phytoene desaturase (PDS) inhibitor with a broad spectrum of post-emergence herbicidal activity. [] It exhibited greater herbicidal activity against six weed species at concentrations of 375-750 g/ha than the commercial PDS inhibitor diflufenican. [] Surface plasmon resonance (SPR) assays revealed that Compound 1b binds to PDS with a KD of 65.9 μM, slightly weaker but comparable to diflufenican (KD = 38.3 μM). [] Compound 1b also effectively reduced PDS mRNA levels and increased phytoene accumulation in plants. [] Furthermore, it induced reactive oxygen species (ROS) production and altered ROS-associated enzyme activity. []

Relevance: Compound 1b shares the core 4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio moiety with the target compound, 4-(4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-3-yl)pyridine. The primary structural differences include a 1-(4-chlorophenyl)-2-oxoethyl substituent on the sulfur atom instead of a 4-methylbenzyl group, and a hydroxymethyl group at the 5-position of the triazole ring in Compound 1b. Both compounds target the PDS enzyme, suggesting that this core structure is crucial for inhibitory activity. []

Diflufenican

Compound Description: Diflufenican is a commercially available PDS inhibitor commonly used as a herbicide. [] It exhibits potent inhibitory activity against PDS and serves as a benchmark for comparing the efficacy of newly developed PDS inhibitors. []

Relevance: While the exact structure of diflufenican is not provided, its repeated mention as a potent PDS inhibitor alongside Compound 1b and its comparison in SPR assays suggests a structural similarity to both Compound 1b and the target compound, 4-(4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-3-yl)pyridine. The commonality likely lies in the presence of the 4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio moiety, which appears to be essential for targeting the PDS enzyme. []

2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide

Compound Description: This compound demonstrated 1.5-fold higher antioxidant activity compared to the control, butylated hydroxytoluene, in a ferric reducing antioxidant power (FRAP) assay. []

Relevance: This compound, although possessing different substituents, shares the core 4-phenyl-4H-1,2,4-triazol-3-yl)thio structure with the target compound, 4-(4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-3-yl)pyridine. The presence of the triazole ring and the thioether linker suggests a potential for similar chemical reactivity and potential biological activities. []

4-(5-((4-Bromobenzyl) thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine

Compound Description: This compound showed moderate antifungal activity. [] Its structure was confirmed by various techniques including 1H NMR, MS, elemental analyses and single-crystal X-ray structure determination. []

Relevance: This compound shares a significant structural resemblance to 4-(4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-3-yl)pyridine. Both compounds feature a pyridine ring linked to the 4-position of the triazole ring and a benzyl thioether substituent at the 5-position. The key difference lies in the substituent on the benzyl group, with a bromine atom present in this compound compared to a 3-trifluoromethyl group in the target compound. This difference highlights the potential for modifying this position to influence biological activity. []

4-(5-((2,4-Dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine

Compound Description: This compound exhibited antifungal activities against Stemphylium lycopersici (Enjoji) Yamamoto, Fusarium oxysporum sp. cucumebrium, and Botrytis cinerea with inhibitory rates of 53.57%, 66.67%, and 24.44%, respectively. []

Relevance: This compound exhibits a very similar structure to 4-(4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-3-yl)pyridine, with both possessing a pyridine ring attached to the 4-position of the triazole ring and a benzyl thioether at the 5-position. The difference lies in the substituent on the benzyl ring, with this compound having two chlorine atoms at the 2,4-positions compared to a single 3-trifluoromethyl group in the target compound. This similarity in structure and shared antifungal activity suggests that the core structure is likely responsible for this bioactivity, and modifications to the benzyl substituent can modulate potency. []

4-(5-((2-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine

Compound Description: This compound's crystal structure was elucidated using X-ray diffraction. [] It crystallizes in the monoclinic system, space group P21/c. []

Relevance: Structurally, this compound closely resembles 4-(4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-3-yl)pyridine. Both share a pyridine ring at the 4-position of the triazole ring and a benzyl thioether substituent at the 5-position. The only structural variation lies in the position of the methyl group on the benzyl ring, highlighting the potential for minor structural alterations to affect crystal packing and potentially other physicochemical properties. []

Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol (Compound 3)

Compound Description: This compound serves as a key intermediate in the synthesis of various substituted Schiff bases and triazole derivatives. [] It was synthesized from 2-isonicotinoyl-N-phenylhydrazinecarbothioamide (Compound 2) in basic media. []

Relevance: Compound 3 acts as a central building block for generating a library of 1,2,4-triazole derivatives, including the target compound, 4-(4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-3-yl)pyridine. The shared pyridine ring at the 4-position of the triazole ring and the presence of the thiol group (which can be readily alkylated) in Compound 3 demonstrate its role as a core scaffold for structural diversification within this class of compounds. []

Compound Description: This ester serves as an intermediate in the synthesis of more complex triazole derivatives. [] It is synthesized by reacting phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol (Compound 3) with ethyl bromoacetate. []

Relevance: This compound represents an early intermediate in the synthetic pathway towards the target compound, 4-(4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-3-yl)pyridine. It demonstrates the stepwise construction of the target molecule, highlighting the importance of the ethyl acetate group as a handle for further functionalization. []

2-((4-Phenyl-5-pyridin-4-yl- 4H-1,2,4-triazol-3 yl)thio)acetohydrazide (Compound 5)

Compound Description: This hydrazide derivative is synthesized from ethyl ((4-phenyl-5-pyridin-4-yl-4H-1,2,4- triazol-3-yl) thio)acetate (Compound 4) and serves as a versatile intermediate in the synthesis of more complex triazole derivatives. []

Relevance: Compound 5, derived from earlier intermediates, highlights the strategic introduction of the hydrazide functionality. This group provides a site for further reactions, leading to the diverse array of Schiff base derivatives and triazole analogs, ultimately including 4-(4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-3-yl)pyridine. []

Compound Description: This compound is a precursor for synthesizing both Schiff base derivatives and the cyclized triazole derivative 5-{((4-phenyl-5-pyridine-4-yl-4H-1,2,4-triazol-3-yl)thio) methoxy }-4-(4- methoxy phenyl)-2-((4 methylpiperazin-1-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Compound 9). []

Relevance: Compound 7 is a key branching point in the synthetic pathway described in the paper. [] It represents a late-stage intermediate that can be further elaborated to generate a range of related compounds. Although not directly leading to the target compound, 4-(4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-3-yl)pyridine, it showcases the versatility of the synthetic strategy and the potential to access structurally diverse compounds with potentially distinct biological activities. []

Schiff base derivatives (Compound 6)

Compound Description: A series of Schiff base derivatives (Compound 6) were synthesized from 2-((4-Phenyl-5-pyridin-4-yl- 4H-1,2,4-triazol-3 yl)thio)acetohydrazide (Compound 5) through condensation reactions. [] These compounds were evaluated for their antimicrobial activities. []

Relevance: These Schiff base derivatives highlight a specific class of compounds accessible from the core 1,2,4-triazole scaffold found in the target compound, 4-(4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-3-yl)pyridine. The inclusion of various aryl substituents on the imine functionality in these derivatives emphasizes the possibility of modulating biological activity through structural modifications. []

Compound Description: This compound was synthesized through the cyclization of N-(4- methoxy phenyl)-2-{((4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio)acetyl} hydrazinecarbothioamide (Compound 7). [] It was then screened for antimicrobial activity. []

Relevance: Compound 9 demonstrates the feasibility of creating fused heterocyclic systems from the core 1,2,4-triazole scaffold present in 4-(4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-3-yl)pyridine. While structurally distinct from the target compound, it highlights the potential for expanding the chemical space and exploring the biological properties of more complex triazole-based molecules. []

4-alkyl-5-(((3-(pyridine-4-yl)-1Н-1,2,4-triazole-5-yl)thio)methyl)-4Н-1,2,4-triazole-3-thiols (Compounds Ia and Ib)

Compound Description: These compounds, where Ia has a methyl and Ib has an ethyl substituent on the triazole ring, are bis-1,2,4-triazole derivatives designed as potential anti-hypoxic agents. []

Relevance: Compounds Ia and Ib are particularly relevant to 4-(4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-3-yl)pyridine as they both feature a 1,2,4-triazole directly attached to another 1,2,4-triazole via a thiomethyl bridge. This connection pattern is distinct from the benzyl thioether linker in the target compound but maintains the presence of a sulfur atom in a similar position. This structural similarity, along with the exploration of these compounds for anti-hypoxic activity, suggests potential for exploring the biological applications of the target compound beyond its known functionalities. []

1-((4-ethyl-5-(((3-(pyridine-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-yl)thio)propane-2-one

Compound Description: This S-substituted bis-1,2,4-triazole derivative exhibited promising anti-hypoxic activity, surpassing the efficacy of the reference drug Mexidol in increasing the lifespan of rats. []

Relevance: Although structurally distinct from 4-(4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-3-yl)pyridine, this compound highlights the potential of bis-1,2,4-triazole derivatives, particularly those with a thiomethyl bridge, as pharmacologically active agents. The promising anti-hypoxic activity of this compound suggests the need for further exploration of the biological applications of structurally related triazole-based compounds, including the target compound. []

Compound Description: This series of compounds features a diverse range of substituents on both the benzylidenamino and phenoxymethyl moieties attached to the central 1,2,4-triazole ring. [] Several compounds within this series, specifically 3h and 3j, exhibited potent antifungal activity against A. niger, C. Neoformans, and A. fumigatus with a minimum inhibitory concentration (MIC) of 0.25 μg/mL. []

Relevance: While structurally distinct from 4-(4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-3-yl)pyridine, this series underscores the broad applicability of 1,2,4-triazole derivatives as scaffolds for developing antifungal agents. The presence of a thioacetic acid group in these compounds, in contrast to the benzyl thioether in the target compound, highlights the potential for exploring different linker moieties and their impact on biological activity. []

Morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate (API)

Compound Description: This compound, referred to as API (active pharmaceutical ingredient), is the focus of a study aimed at developing a sensitive and selective HPLC method for determining impurities in its bulk drug substance. []

Relevance: This API shares the core 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio structure with the target compound, 4-(4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-3-yl)pyridine. The primary structural differences include a 2-methoxyphenyl group instead of a 4-methylphenyl substituent and a carboxymethyl group instead of a benzyl group on the sulfur atom. This structural similarity suggests that both compounds may share similar physicochemical properties, and the analytical methods developed for this API could potentially be adapted for analyzing the target compound. []

2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide Derivatives

Compound Description: This series of compounds, synthesized from 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol and various 2-chloro-N-(aryl)acetamides, was evaluated for in vitro antibacterial, antifungal, and anti-tuberculosis activity. []

Relevance: This series exhibits structural similarities to 4-(4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-3-yl)pyridine, sharing the central 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-yl)thio moiety. The main differences lie in the presence of an acetamide linker instead of a thioether and variations in the aryl substituents. These modifications highlight the potential for altering the linker and introducing diverse substituents to tune the biological activity of these triazole-based compounds. []

6-benzyl-3-(5-methyl-1-(naphthalen-1-yl)-1H-1,2,3-triazol-4-yl)-7H-[1,2,4]triazolo[3,4- b][1,3,4]thiadiazine Derivatives (Compounds 9a-j)

Compound Description: This series of compounds, characterized by a fused triazolothiadiazine ring system, was synthesized and evaluated for antibacterial activity against Escherichia coli, Klebseilla pneumoniae, Shigella dysentriae, and Shigella flexnei. []

Relevance: While structurally distinct from 4-(4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-3-yl)pyridine, this series emphasizes the broad potential of triazole-containing compounds in medicinal chemistry, particularly for their antibacterial properties. The presence of a benzyl group, albeit in a different position compared to the target compound, suggests the potential relevance of this substituent for biological activity in various triazole-based scaffolds. []

3-((5-((2-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one (VIIi)

Compound Description: This compound, characterized by a quinazolinone moiety linked to the triazole ring, is part of a series of compounds synthesized and evaluated for their antimicrobial activities. []

Relevance: While not directly comparable to 4-(4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-3-yl)pyridine, this compound exemplifies the potential of incorporating triazole rings into more complex structures with diverse biological activities. The presence of a benzyl thioether group, albeit with a fluorine substituent and a different linker, suggests the potential significance of this structural motif for exploring the biological properties of related triazole-based molecules. []

Compound Description: This series of compounds, featuring a complex structure incorporating multiple heterocycles and a phosphonate group, was synthesized and evaluated for antimicrobial and antifungal activities. []

Relevance: Despite the significant structural differences from 4-(4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-3-yl)pyridine, this series highlights the potential of incorporating 1,2,4-triazole rings into larger, more complex structures with potential applications in medicinal chemistry, specifically for developing antimicrobial and antifungal agents. The presence of various substituted benzyl sulfonyl groups in this series, although linked differently compared to the target compound, suggests the potential relevance of this moiety for biological activity in related triazole-based scaffolds. []

5,5-dimethyl-4-phenyl-4,5-dihydro-3H-1,2,4-triazole-3-thione (Compound 1)

Compound Description: This compound, synthesized from N-phenylhydrazinecarbothioamide, was structurally characterized using single-crystal X-ray diffraction. []

Relevance: Compound 1, although simpler in structure compared to 4-(4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-3-yl)pyridine, shares the core 4-phenyl-4,5-dihydro-3H-1,2,4-triazole-3-thione motif. This structural similarity suggests the possibility of shared synthetic pathways and potential similarities in their chemical properties. []

4-phenyl-5-(pyrazin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Compound 2)

Compound Description: This compound, prepared by oxidative cyclization from 2-(amino(pyrazin-2-yl)methylene)-N-phenylhydrazine-1-carbothioamide, was structurally characterized using single-crystal X-ray diffraction. []

Relevance: While structurally distinct from 4-(4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-3-yl)pyridine, this compound emphasizes the diversity of substituents that can be introduced onto the 1,2,4-triazole ring. The presence of a pyrazine ring in this compound, compared to a pyridine ring in the target compound, highlights the potential for exploring different heterocyclic substituents and their impact on biological activity. []

2-((5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid (Compound 3)

Compound Description: This compound, obtained through oxidative cyclization from 2-(amino(pyridine-2-yl)methylene)hydrazine-1-carbothioamide, was structurally characterized by single-crystal X-ray diffraction. []

Relevance: This compound, despite its structural differences from 4-(4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-3-yl)pyridine, showcases the possibility of introducing a carboxylic acid functionality onto the 1,2,4-triazole ring system. This modification could influence the physicochemical properties of the molecule and potentially its biological activity. []

3-(5-(3-nitrobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine and 3-(5-(3,5-dinitrobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine

Compound Description: These two 1,2,4-Triazole-Pyridine hybrid derivatives showed potent antibacterial activity. []

Relevance: These compounds share the core 3-(5-(benzylthio)-4H-1,2,4-triazol-3-yl)pyridine structure with the target compound, 4-(4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-3-yl)pyridine. They differ in the substituents on the benzene ring of the benzyl group: nitro group(s) for the related compounds and 4-methyl and 3-(trifluoromethyl) for the target compound. []

3-(5-(2,4-dinitrobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine

Compound Description: This 1,2,4-Triazole-Pyridine hybrid derivative showed potent antifungal activity. []

Relevance: This compound is structurally very similar to 4-(4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-3-yl)pyridine. The main difference lies in the substituents on the benzene ring of the benzyl group: two nitro groups at the 2,4-positions for the related compound and a 4-methyl and a 3-(trifluoromethyl) for the target compound. []

2-(4-(furan-2-ylmethyl)-5-((4-methyl-3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine (Triazole 1.1)

Compound Description: This compound is a G protein-biased kappa opioid receptor agonist that exhibits potent analgesic and antipruritic effects in preclinical models. [] It displays a preference for G protein signaling over beta-arrestin recruitment, potentially leading to a reduced side effect profile compared to unbiased kappa agonists. []

Relevance: Triazole 1.1 shares a remarkable structural similarity with 4-(4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-3-yl)pyridine. Both possess a pyridine ring linked to the 3-position of the triazole ring and a (4-methyl-3-(trifluoromethyl)benzyl)thio group at the 5-position. The only structural difference is the presence of a furan-2-ylmethyl substituent at the 4-position of the triazole ring in Triazole 1.1, while the target compound has a 4-methylphenyl group at the same position. This striking resemblance suggests that 4-(4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-3-yl)pyridine might also interact with the kappa opioid receptor, potentially exhibiting similar G protein-biased agonism and therapeutic effects. []

4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description: This compound is a potent allosteric antagonist of the CCR5 receptor with significant antiviral activity against HIV-1. [] It demonstrates high selectivity for CCR5 and acts as a non-competitive inhibitor, blocking both chemokine binding and downstream signaling events. []

Relevance: Although structurally distinct from 4-(4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-3-yl)pyridine, 873140's inclusion in a study alongside other CCR5 antagonists emphasizes the broader context of targeting chemokine receptors for therapeutic intervention. While the target compound's interaction with CCR5 remains unexplored, the structural diversity of known CCR5 antagonists suggests the potential for discovering novel ligands within different chemical classes, including triazole-based scaffolds. []

4-(Dimethylamino)benzoic acid

Compound Description: This compound has been identified as a potential inhibitor of the main protease (3CLPro) of both SARS-CoV and SARS-CoV-2. []

Relevance: Although structurally distinct from 4-(4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-3-yl)pyridine, the identification of 4-(Dimethylamino)benzoic acid as a potential dual inhibitor of SARS-CoV and SARS-CoV-2 3CLPro highlights the potential for repurposing or identifying new therapeutic agents for COVID-19. While the target compound's antiviral activity remains unexplored, its inclusion in this study suggests that exploring the antiviral potential of structurally related compounds could be worthwhile. []

Benzyl (2-Oxopropyl)carbamate

Compound Description: This compound has demonstrated inhibitory activity against the main protease (3CLPro) of SARS-CoV and has been investigated for its potential to inhibit SARS-CoV-2 3CLPro. []

Relevance: Despite structural differences from 4-(4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-3-yl)pyridine, the identification of Benzyl (2-Oxopropyl)carbamate as a potential dual inhibitor of SARS-CoV and SARS-CoV-2 3CLPro underscores the potential for exploring the antiviral activity of structurally related compounds. This finding suggests the value of investigating the target compound and its analogs for their potential to inhibit SARS-CoV-2 3CLPro as a potential therapeutic strategy for COVID-19. []

4-((4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine (TH1020)

Compound Description: TH1020 is a potent and specific small-molecule antagonist of Toll-like receptor 5 (TLR5) signaling, effectively inhibiting the interaction between TLR5 and flagellin, a bacterial protein. [] It exhibits an IC50 of 0.85 ± 0.12 μM in blocking TLR5 activation and downstream signaling. []

Relevance: Although structurally distinct from 4-(4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-3-yl)pyridine, TH1020's classification as a TLR5 antagonist emphasizes the potential of targeting TLR signaling pathways for therapeutic purposes. While the target compound's interaction with TLR5 remains unknown, the identification of small-molecule inhibitors like TH1020 underscores the potential for discovering novel TLR modulators, potentially including triazole-based scaffolds. []

Properties

Product Name

4-(4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-3-yl)pyridine

IUPAC Name

4-[4-(4-methylphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]pyridine

Molecular Formula

C22H17F3N4S

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C22H17F3N4S/c1-15-5-7-19(8-6-15)29-20(17-9-11-26-12-10-17)27-28-21(29)30-14-16-3-2-4-18(13-16)22(23,24)25/h2-13H,14H2,1H3

InChI Key

YRIYIYWBXUVDCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)C(F)(F)F)C4=CC=NC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.